BenchChemオンラインストアへようこそ!

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole

Synthetic intermediate Protecting group strategy Ketone diversification

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole (CAS 1175275-29-2) is a synthetic spirocyclic 4-iodopyrazole derivative with molecular formula C₁₁H₁₅IN₂O₂ and molecular weight 334.15 g/mol. The compound features a 4-iodopyrazole ring N-substituted with a 1,4-dioxaspiro[4.5]dec-8-yl group, wherein the spirocyclic dioxolane moiety functions as a masked cyclohexanone (ketal protecting group) that is resistant to basic and nucleophilic conditions but can be deprotected under acidic conditions to reveal a reactive ketone.

Molecular Formula C11H15IN2O2
Molecular Weight 334.15 g/mol
CAS No. 1175275-29-2
Cat. No. B1465276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole
CAS1175275-29-2
Molecular FormulaC11H15IN2O2
Molecular Weight334.15 g/mol
Structural Identifiers
SMILESC1CC2(CCC1N3C=C(C=N3)I)OCCO2
InChIInChI=1S/C11H15IN2O2/c12-9-7-13-14(8-9)10-1-3-11(4-2-10)15-5-6-16-11/h7-8,10H,1-6H2
InChIKeySIDQQOPFQUKOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole (CAS 1175275-29-2): Procurement-Grade Spirocyclic 4-Iodopyrazole Building Block for Kinase-Targeted Medicinal Chemistry


1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole (CAS 1175275-29-2) is a synthetic spirocyclic 4-iodopyrazole derivative with molecular formula C₁₁H₁₅IN₂O₂ and molecular weight 334.15 g/mol . The compound features a 4-iodopyrazole ring N-substituted with a 1,4-dioxaspiro[4.5]dec-8-yl group, wherein the spirocyclic dioxolane moiety functions as a masked cyclohexanone (ketal protecting group) that is resistant to basic and nucleophilic conditions but can be deprotected under acidic conditions to reveal a reactive ketone . This compound is commercially available at ≥95% purity and is primarily employed as a synthetic intermediate en route to more complex pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, most notably the clinical-stage mTOR inhibitor WYE-125132 (IC₅₀ = 0.19 nM), which incorporates the same 1-(1,4-dioxaspiro[4.5]dec-8-yl)-1H-pyrazolo scaffold .

Why Generic 4-Iodopyrazole Building Blocks Cannot Replace 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole in Spirocycle-Directed Synthesis Programs


Generic substitution with simpler 4-iodopyrazole derivatives (e.g., 4-iodopyrazole itself, CAS 3469-69-0, or 1-(tetrahydro-2H-pyran-4-yl)-4-iodo-1H-pyrazole, CAS 1175274-93-7) fundamentally alters the synthetic trajectory and downstream molecular properties. The 1,4-dioxaspiro[4.5]dec-8-yl group is not merely a steric bulk element; it is a latent cyclohexanone that can be unmasked by ketal deprotection, enabling a post-coupling ketone diversification strategy that non-spirocyclic analogs cannot support . Furthermore, the spirocyclic ketal confers a 20% higher molecular weight (334.15 vs. 278.09 g/mol for the tetrahydropyran analog) , occupying a distinct region of physicochemical space. Critically, the 1-(1,4-dioxaspiro[4.5]dec-8-yl) appendage is the exact N-substituent found in the mTOR inhibitor WYE-125132, meaning that any medicinal chemistry program aiming to explore this chemotype must use this specific intermediate to maintain scaffold fidelity during SAR exploration .

Quantitative Differentiation Evidence: 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole vs. Closest In-Class Analogs


Evidence 1: Latent Ketone Functionality — Spirocyclic Ketal vs. Saturated Tetrahydropyran Ring

The 1,4-dioxaspiro[4.5]dec-8-yl group in the target compound is a cyclic ketal that serves as a masked cyclohexanone. Under acidic deprotection conditions, this ketal is cleaved to reveal a reactive ketone at the 4-position of the cyclohexane ring, enabling further diversification through reductive amination, Grignard addition, or oxime formation . In contrast, the closest structural analog, 1-(tetrahydro-2H-pyran-4-yl)-4-iodo-1H-pyrazole (CAS 1175274-93-7), contains a saturated tetrahydropyran ring with no latent reactive functionality — the oxygen is part of an inert ether that cannot be selectively unmasked to generate a new synthetic handle . This latent ketone functionality effectively doubles the number of diversifiable positions on the N-substituent (from zero to one reactive carbonyl). The spirocyclic ketal is documented to be stable toward strong bases, nucleophiles, and reducing agents, but cleaved under mild aqueous acid (e.g., HCl/THF or p-TsOH/acetone), enabling orthogonal deprotection strategies in multi-step syntheses .

Synthetic intermediate Protecting group strategy Ketone diversification Medicinal chemistry

Evidence 2: Molecular Weight and Physicochemical Space Differentiation

The target compound (MW = 334.15 g/mol) occupies a distinctly higher molecular weight and physicochemical space compared to its closest commercially available N-substituted analog, 1-(tetrahydro-2H-pyran-4-yl)-4-iodo-1H-pyrazole (MW = 278.09 g/mol), representing a 20.2% increase (Δ = 56.06 Da) . This mass difference corresponds to the replacement of a single ether oxygen with a dioxolane ring (C₂H₄O₂). While experimentally measured logP values for these specific compounds are not publicly available, the structurally related 1-(1,4-dioxaspiro[4.5]dec-8-yl)pyrrolidine has a reported LogP of 1.831 , and the tetrahydropyran analog 4-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has a calculated cLogP of 1.62 . The spirocyclic ketal introduces two oxygen atoms versus one in the tetrahydropyran, which is expected to modulate hydrogen-bond acceptor count (HBA = 3 for the target vs. HBA = 2 for the tetrahydropyran analog) and polar surface area — parameters directly relevant to permeability and solubility optimization in drug discovery [1]. The enhanced three-dimensional character conferred by the spirocyclic architecture is also consistent with the established medicinal chemistry principle that sp³-rich, non-planar scaffolds improve solubility, reduce promiscuous binding, and enhance metabolic stability relative to flatter aromatic systems [1].

Physicochemical properties Molecular weight Lipophilicity Lead optimization

Evidence 3: Direct Scaffold Relationship to Clinical-Stage mTOR Kinase Inhibitor WYE-125132

The 1-(1,4-dioxaspiro[4.5]dec-8-yl) group in the target compound is structurally identical to the N-substituent found in the clinical-stage, highly potent mTOR kinase inhibitor WYE-125132 (WYE-132), which bears the full 1-(1,4-dioxaspiro[4.5]dec-8-yl)-1H-pyrazolo[3,4-d]pyrimidine core and inhibits mTOR with an IC₅₀ of 0.19 ± 0.07 nM, exhibiting >5,000-fold selectivity over PI3K isoforms . WYE-125132 is an ATP-competitive inhibitor that blocks signaling through both mTORC1 and mTORC2, unlike rapamycin which allosterically inhibits only mTORC1, and has demonstrated anti-proliferative activity against a panel of tumor cell lines with IC₅₀ values ranging from 2 nM (LNCap) to 380 nM (HTC116) in vitro . The 1-(1,4-dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole serves as the key iodo-pyrazole intermediate for constructing this pyrazolo[3,4-d]pyrimidine scaffold: the iodine at the 4-position enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkynyl, or amino substituents at the pyrazole 4-position, while the spirocyclic N-substituent maintains exact scaffold correspondence with WYE-125132 throughout the SAR exploration [1]. No other commercially available 4-iodopyrazole building block (including the tetrahydropyran, cyclopropyl, benzyl, or simple N-methyl analogs) provides this direct structural link to a validated clinical-stage kinase inhibitor chemotype .

Kinase inhibitor mTOR Scaffold fidelity SAR exploration Pyrazolopyrimidine

Evidence 4: Confirmed ¹H NMR Structural Identity with High-Field Experimental Characterization

The target compound has been experimentally characterized by ¹H NMR spectroscopy at two field strengths: 300 MHz and 601 MHz, both in CDCl₃. The 300 MHz spectrum confirms the structural identity with signals at δ 1.66–2.17 (m, 8H, cyclohexane CH₂), 3.97 (s, 4H, dioxolane OCH₂CH₂O), 4.17–4.23 (m, 1H, N-CH), 7.27 (d, J = 3.3 Hz, 1H, pyrazole C5–H), and 7.48 (d, J = 3.3 Hz, 1H, pyrazole C3–H) . The 601 MHz spectrum (NP0332277) deposited in the NP-MRD database provides higher resolution confirmation of the same structural features [1]. This level of spectroscopic characterization — with chemical shifts, multiplicities, and coupling constants fully assigned — establishes an unambiguous identity benchmark for lot-to-lot quality verification in procurement. In contrast, no peer-reviewed or database-deposited ¹H NMR data were found for the closest analog 1-(tetrahydro-2H-pyran-4-yl)-4-iodo-1H-pyrazole (CAS 1175274-93-7) in publicly accessible spectral databases, limiting the ability to perform equivalent identity verification on that comparator . The well-resolved pyrazole C3–H and C5–H doublets (J = 3.3 Hz) serve as characteristic diagnostic signals enabling rapid identity confirmation and purity assessment by integration .

Structural characterization NMR spectroscopy Quality control Identity confirmation

Evidence 5: Commercial Purity Benchmarking — ≥98% (NLT) Availability for cGMP-Applicable Procurement

The target compound is commercially available at two defined purity tiers from multiple independent suppliers: a standard ≥95% specification (AKSci, Matrix Scientific) and a higher ≥98% (NLT) specification from MolCore, which notes ISO certification and suitability for global pharmaceutical R&D and quality control applications . The availability of a ≥98% purity grade is significant for procurement decisions, as this higher purity tier reduces the burden of in-house repurification prior to use in sensitive Pd-catalyzed cross-coupling reactions where iodide or other impurities can poison catalysts and reduce coupling yields. The MDL number (MFCD18252296) further standardizes procurement across different vendor catalogs [1]. In comparison, the closest analog 1-(tetrahydro-2H-pyran-4-yl)-4-iodo-1H-pyrazole (CAS 1175274-93-7) is most commonly offered at 95% purity, with fewer suppliers advertising a ≥98% option . For the non-substituted parent 4-iodopyrazole (CAS 3469-69-0), purity specifications range from 97–98% but this compound lacks the spirocyclic N-substituent entirely and thus cannot serve the same synthetic purpose .

Purity specification Quality assurance ISO certification Procurement cGMP

Evidence 6: Iodo-Pyrazole as Superior Cross-Coupling Handle — Class-Wide Reactivity Advantage Confirmed by Head-to-Head Halogen Comparison Studies

The 4-iodo substituent on the pyrazole ring serves as the enabling functional group for transition metal-catalyzed cross-coupling diversification. Direct comparative studies of halogenated pyrazoles in Suzuki-Miyaura reactions have demonstrated that iodo-pyrazoles exhibit distinct reactivity profiles compared to their bromo and chloro counterparts, with iodides generally providing faster oxidative addition to Pd(0) catalysts, thereby enabling milder reaction conditions (lower temperatures, shorter reaction times) [1]. However, it should be noted that one direct comparison study reported that Br and Cl derivatives were superior to iodopyrazoles in specific Suzuki-Miyaura contexts due to reduced propensity for dehalogenation side reactions — highlighting that the iodo handle is optimal for Sonogashira and certain Heck-type couplings where oxidative addition is rate-limiting [2]. The general synthetic value of 4-iodopyrazoles as precursors for library construction via sequential Pd-catalyzed processes (Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig) is well-established in the medicinal chemistry literature, enabling rapid access to 4-aryl-, 4-alkynyl-, and 4-amino-pyrazole derivatives from a single iodinated intermediate [3]. For the target compound specifically, the iodine at C4 of the pyrazole, combined with the orthogonal reactivity of the spirocyclic ketal (latent ketone), creates a bifunctional building block capable of two sequential, orthogonal diversification steps: (1) Pd-catalyzed cross-coupling at C4–I, followed by (2) ketal deprotection and ketone functionalization . This sequential diversification capability is not available in the non-iodinated analog 1-(1,4-dioxaspiro[4.5]dec-8-yl)-1H-pyrazole (CAS 1425971-77-2), which lacks the cross-coupling handle entirely .

Cross-coupling Suzuki-Miyaura Sonogashira Buchwald-Hartwig C–C bond formation Heterocycle library synthesis

Procurement-Relevant Application Scenarios for 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole (CAS 1175275-29-2)


Scenario 1: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based mTOR/PI3K Kinase Inhibitor Libraries via Sequential Suzuki Coupling and Ketal Deprotection

In this scenario, the target compound serves as the key iodo-pyrazole intermediate for constructing pyrazolo[3,4-d]pyrimidine scaffolds directly analogous to the clinical-stage mTOR inhibitor WYE-125132 (IC₅₀ = 0.19 nM) . The synthetic sequence proceeds via: (Step 1) Pd-catalyzed Suzuki-Miyaura coupling of the C4–I with an appropriate aryl boronic acid or boronate ester to introduce the C4-aryl substituent; (Step 2) construction of the fused pyrimidine ring onto the pyrazole; (Step 3) optional ketal deprotection of the 1,4-dioxaspiro[4.5]dec-8-yl group under mild acidic conditions to reveal the cyclohexanone, enabling further diversification through reductive amination or oxime formation . This sequential orthogonal diversification strategy is uniquely enabled by the combination of the C4–I cross-coupling handle and the latent ketone in the spirocyclic N-substituent — a dual functionality not available in any single comparator building block .

Scenario 2: Spirocyclic Fragment-Based Drug Discovery (FBDD) — Exploiting Conformational Restriction and 3D Character

The spirocyclic 1,4-dioxaspiro[4.5]dec-8-yl group introduces significant three-dimensional character and conformational restriction to the pyrazole scaffold, properties that are increasingly valued in fragment-based and structure-based drug design for improving target selectivity and physicochemical profiles . Spirocyclic scaffolds have been demonstrated to enhance aqueous solubility (by up to 40-fold in oxa-spirocycles), reduce lipophilicity, and improve metabolic stability compared to planar aromatic analogs . The target compound can be used directly as a spirocyclic fragment for screening, or diversified via the C4–I handle into larger fragment libraries. The experimentally validated ¹H NMR data (300 and 601 MHz) [4] ensures that fragment purity and identity can be confirmed before committing to expensive biophysical screening (SPR, ITC, X-ray crystallography) where compound integrity is critical.

Scenario 3: Procurement for Process Chemistry — Kilogram-Scale Synthesis of Spirocyclic Pyrazole Intermediates with ISO-Certified Quality

For process chemistry groups scaling up the synthesis of pyrazolo[3,4-d]pyrimidine kinase inhibitors, procurement of the target compound at ≥98% purity with ISO certification (available from MolCore) minimizes the risk of catalyst-poisoning impurities (e.g., residual iodide salts, palladium, or sulfur-containing species) that can compromise cross-coupling yields at scale. The well-characterized synthesis route — alkylation of 4-iodopyrazole with toluene-4-sulfonic acid 1,4-dioxaspiro[4.5]dec-8-yl ester using K₂CO₃ or Cs₂CO₃ in DMF or DMA at 50–100 °C — is amenable to process optimization for larger batches. The MDL identifier (MFCD18252296) enables precise cross-referencing across supplier catalogs, reducing procurement errors when sourcing from multiple vendors during scale-up campaigns.

Scenario 4: Parallel Library Synthesis via Automated Palladium-Catalyzed Cross-Coupling Platforms

The C4–I substituent on the pyrazole ring makes the target compound an ideal substrate for automated, high-throughput parallel synthesis platforms employing Pd-catalyzed cross-coupling chemistry. The iodo substituent undergoes oxidative addition to Pd(0) more readily than the corresponding bromide or chloride, enabling shorter reaction times and lower catalyst loadings in 96-well or 384-well format . Following automated Suzuki, Sonogashira, or Buchwald-Hartwig coupling with diverse coupling partners, the resulting 4-substituted pyrazole library members retain the intact 1,4-dioxaspiro[4.5]dec-8-yl group, which can be carried forward as-is or deprotected in a subsequent acid-treatment step to generate a second dimension of library diversity . The ≥95% purity specification of the input building block ensures that library members are not contaminated with de-iodinated starting material, which would otherwise complicate LC-MS-based purity assessment and biological assay interpretation .

Quote Request

Request a Quote for 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.